4-(4-(2,4-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
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Overview
Description
4-(4-(2,4-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenol group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2,4-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable precursor, such as a nitrile or an ester.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where 2,4-dimethylbenzene is reacted with the triazole intermediate in the presence of a Lewis acid catalyst.
Attachment of the Phenol Group: The phenol group is attached through a nucleophilic substitution reaction, where a phenol derivative reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2,4-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(4-(2,4-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-(2,4-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenol: A simpler phenol derivative with similar structural features.
4-Hydroxy-1,3-dimethylbenzene: Another phenol derivative with a different substitution pattern.
4,6-Dimethylphenol: A phenol derivative with dimethyl groups at different positions.
Uniqueness
4-(4-(2,4-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from simpler phenol derivatives.
Properties
Molecular Formula |
C16H15N3OS |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N3OS/c1-10-3-8-14(11(2)9-10)19-15(17-18-16(19)21)12-4-6-13(20)7-5-12/h3-9,20H,1-2H3,(H,18,21) |
InChI Key |
CIIDSOGNYNGNST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)O)C |
Origin of Product |
United States |
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